4-(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid
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Overview
Description
4-(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound that features a triazole ring fused with a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Coupling with Benzoic Acid: The triazole derivative is then coupled with a benzoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Pharmaceuticals: It can be used as a building block for the synthesis of various pharmaceutical agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,2,4-triazolopyrimidines: These compounds also contain a triazole ring and are studied for their pharmacological properties.
Uniqueness
4-(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoic acid is unique due to its specific combination of a triazole ring with a benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-phenyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14(20)11-6-8-12(9-7-11)18-13(16-17-15(18)21)10-4-2-1-3-5-10/h1-9H,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJPVOFALDDQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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